Cinnamaldehyde

Catalog No.
S523801
CAS No.
104-55-2
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

104-55-2

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

Solubility

Slightly soluble (NTP, 1992)
less than 0.1 mg/mL at 64° F (NTP, 1992)
Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Synonyms

3-phenylprop-2-enaldehyde, beta-phenylacrolein, cinnamaldehyde, cinnamic aldehyde, cinnamic aldehyde, (E)-isomer, supercinnamaldehyde, trans-3-phenylprop-2-enaldehyde

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

Description

The exact mass of the compound Cinnamaldehyde is 132.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)less than 0.1 mg/ml at 64° f (ntp, 1992)dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.sol in ether, chloroform; insol in petroleum ethermiscible with alcohol, ether, chloroform, oilssolubility: 1:5 in 60%, 1:25 in 50%, 1:2.5 in 70% alcin water, 1.42x10+3 mg/l at 25 °c1.42 mg/ml at 25 °cinsoluble in water; miscible in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40346. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Properties

Cinnamaldehyde, the main component of cinnamon essential oil, has been a subject of scientific research due to its promising antibacterial properties. Studies have shown that cinnamaldehyde can inhibit the growth of various bacteria, including Escherichia coli, Salmonella, Bacillus subtilis, and Pseudomonas aeruginosa . This makes cinnamaldehyde a potential candidate for use in food preservation and as a natural disinfectant .

Food Preservation

Due to its antibacterial properties, cinnamaldehyde is being explored as a natural food preservative. Researchers are investigating methods to incorporate cinnamaldehyde into food packaging materials or directly into food products to extend shelf life and reduce foodborne illness . However, a challenge lies in cinnamaldehyde's poor water solubility and sensitivity to light and heat, which can limit its effectiveness in some applications .

Encapsulation Techniques

To overcome the limitations of cinnamaldehyde, scientists are developing encapsulation techniques. These techniques involve surrounding cinnamaldehyde molecules with a protective layer, such as liposomes, nanoparticles, or emulsions. This approach can improve water solubility, protect cinnamaldehyde from degradation, and potentially enhance its delivery and efficacy .

Other Potential Applications

Beyond its role in antibacterials and food preservation, scientific research is exploring other potential applications of cinnamaldehyde. These include:

  • Antioxidant activity: Cinnamaldehyde may possess antioxidant properties that could help reduce oxidative stress in the body and potentially offer protection against chronic diseases .
  • Anti-diabetic and anti-obesity effects: Studies suggest cinnamaldehyde may play a role in regulating blood sugar levels and reducing fat accumulation, although more research is needed .
  • Anti-cancer properties: Some scientific evidence suggests cinnamaldehyde may have anti-cancer properties, but further investigation is required to understand its mechanisms and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Cinnamaldehyde is a yellow oily liquid with a cinnamon odor and sweet taste. (NTP, 1992)
Trans-cinnamaldehyde is a clear yellow liquid with an odor of cinnamon and a sweet taste. (NTP, 1992)
Liquid
liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Exact Mass

132.0575

Boiling Point

484 °F at 760 mm Hg (NTP, 1992)
486 °F at 760 mm Hg (partial decomposition) (NTP, 1992)
253 °C @ 760 MM HG (SLIGHT DECOMP)

Flash Point

160 °F (NTP, 1992)
120 °C closed cup

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.112 at 59 °F (NTP, 1992)
1.048 at 68 °F (NTP, 1992)
d204 1.05
1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90
log Kow = 1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Appearance

Solid powder

Melting Point

18.5 °F (NTP, 1992)
-7.5 °C
Fp -7.5 °
-7.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SR60A3XG0F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

MeSH Pharmacological Classification

Antimutagenic Agents

Vapor Pressure

1 mm Hg at 169 °F ; 40 mm Hg at 306° F (NTP, 1992)
0.5 mm Hg at 124 °F ; 10.0 mm Hg at 163° F; 26.0 mm Hg at 207° F (NTP, 1992)
2.89X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

14371-10-9
104-55-2

Wikipedia

(E)-cinnamaldehyde
3-phenylprop-2-enal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

All other basic organic chemical manufacturing
Flavor and Fragrance
Oil and gas drilling, extraction, and support activities
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Modify: 2023-08-15
1: Yang L, Wu QQ, Liu Y, Hu ZF, Bian ZY, Tang QZ. Cinnamaldehyde attenuates pressure overload-induced cardiac hypertrophy. Int J Clin Exp Pathol. 2015 Nov 1;8(11):14345-54. eCollection 2015. PubMed PMID: 26823750; PubMed Central PMCID: PMC4713536.
2: Zhao J, Zhang X, Dong L, Wen Y, Zheng X, Zhang C, Chen R, Zhang Y, Li Y, He T, Zhu X, Li L. Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia. Br J Pharmacol. 2015 Oct;172(20):5009-23. doi: 10.1111/bph.13270. Epub 2015 Oct 14. PubMed PMID: 26234631; PubMed Central PMCID: PMC4621990.
3: Huang JS, Lee YH, Chuang LY, Guh JY, Hwang JY. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells. J Cell Biochem. 2015 Jun;116(6):1028-38. doi: 10.1002/jcb.25058. PubMed PMID: 25561392.
4: Shreaz S, Wani WA, Behbehani JM, Raja V, Irshad M, Karched M, Ali I, Siddiqi WA, Hun LT. Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia. 2016 Jul;112:116-31. doi: 10.1016/j.fitote.2016.05.016. Epub 2016 May 31. Review. PubMed PMID: 27259370.
5: Liang D, Xing F, Selvaraj JN, Liu X, Wang L, Hua H, Zhou L, Zhao Y, Wang Y, Liu Y. Inhibitory Effect of Cinnamaldehyde, Citral, and Eugenol on Aflatoxin Biosynthetic Gene Expression and Aflatoxin B1 Biosynthesis in Aspergillus flavus. J Food Sci. 2015 Dec;80(12):M2917-24. doi: 10.1111/1750-3841.13144. Epub 2015 Nov 10. PubMed PMID: 26556681.
6: Bang HB, Lee YH, Kim SC, Sung CK, Jeong KJ. Metabolic engineering of Escherichia coli for the production of cinnamaldehyde. Microb Cell Fact. 2016 Jan 19;15:16. doi: 10.1186/s12934-016-0415-9. PubMed PMID: 26785776; PubMed Central PMCID: PMC4719340.
7: Yu C, Liu SL, Qi MH, Zou X. Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer. Mol Med Rep. 2014 Feb;9(2):669-76. doi: 10.3892/mmr.2013.1830. Epub 2013 Nov 26. PubMed PMID: 24276478.
8: Raffai G, Kim B, Park S, Khang G, Lee D, Vanhoutte PM. Cinnamaldehyde and cinnamaldehyde-containing micelles induce relaxation of isolated porcine coronary arteries: role of nitric oxide and calcium. Int J Nanomedicine. 2014 May 21;9:2557-66. doi: 10.2147/IJN.S56578. eCollection 2014. PubMed PMID: 24904214; PubMed Central PMCID: PMC4039418.
9: Zhang LQ, Zhang ZG, Fu Y, Xu Y. [Research progress of trans-cinnamaldehyde pharmacological effects]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4568-72. Review. Chinese. PubMed PMID: 27141665.
10: Mendes SJ, Sousa FI, Pereira DM, Ferro TA, Pereira IC, Silva BL, Pinheiro AJ, Mouchrek AQ, Monteiro-Neto V, Costa SK, Nascimento JL, Grisotto MA, da Costa R, Fernandes ES. Cinnamaldehyde modulates LPS-induced systemic inflammatory response syndrome through TRPA1-dependent and independent mechanisms. Int Immunopharmacol. 2016 May;34:60-70. doi: 10.1016/j.intimp.2016.02.012. Epub 2016 Feb 26. PubMed PMID: 26922677.
11: Khare P, Jagtap S, Jain Y, Baboota RK, Mangal P, Boparai RK, Bhutani KK, Sharma SS, Premkumar LS, Kondepudi KK, Chopra K, Bishnoi M. Cinnamaldehyde supplementation prevents fasting-induced hyperphagia, lipid accumulation, and inflammation in high-fat diet-fed mice. Biofactors. 2016 Mar-Apr;42(2):201-11. doi: 10.1002/biof.1265. Epub 2016 Feb 19. PubMed PMID: 26893251.
12: Højland CR, Andersen HH, Poulsen JN, Arendt-Nielsen L, Gazerani P. A human surrogate model of itch utilizing the TRPA1 agonist trans-cinnamaldehyde. Acta Derm Venereol. 2015 Sep;95(7):798-803. doi: 10.2340/00015555-2103. PubMed PMID: 25792226.
13: Zinn S, Betz T, Medcraft C, Schnell M. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Phys Chem Chem Phys. 2015 Jun 28;17(24):16080-5. doi: 10.1039/c5cp02582f. Epub 2015 Jun 1. PubMed PMID: 26030313.
14: Ji B, Zhao Y, Zhang Q, Wang P, Guan J, Rong R, Yu Z. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 15;1001:107-13. doi: 10.1016/j.jchromb.2015.07.049. Epub 2015 Aug 1. PubMed PMID: 26262602.
15: Loquercio A, Castell-Perez E, Gomes C, Moreira RG. Preparation of Chitosan-Alginate Nanoparticles for Trans-cinnamaldehyde Entrapment. J Food Sci. 2015 Oct;80(10):N2305-15. doi: 10.1111/1750-3841.12997. Epub 2015 Sep 16. PubMed PMID: 26375302.
16: Ahn S, Kim E, Lee K, Lee DC. Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. Int Immunopharmacol. 2016 Sep;38:342-8. doi: 10.1016/j.intimp.2016.06.018. Epub 2016 Jun 23. PubMed PMID: 27344640.
17: Ling F, Jiang C, Liu G, Li M, Wang G. Anthelmintic efficacy of cinnamaldehyde and cinnamic acid from cortex cinnamon essential oil against Dactylogyrus intermedius. Parasitology. 2015 Dec;142(14):1744-50. doi: 10.1017/S0031182015001031. Epub 2015 Oct 7. PubMed PMID: 26442478.
18: Roth-Walter F, Moskovskich A, Gomez-Casado C, Diaz-Perales A, Oida K, Singer J, Kinaciyan T, Fuchs HC, Jensen-Jarolim E. Immune suppressive effect of cinnamaldehyde due to inhibition of proliferation and induction of apoptosis in immune cells: implications in cancer. PLoS One. 2014 Oct 1;9(10):e108402. doi: 10.1371/journal.pone.0108402. eCollection 2014. PubMed PMID: 25271635; PubMed Central PMCID: PMC4182734.
19: Zhou L, Lu Y, Yang G, Wu J. Research on tumorigenicity of cinnamaldehyde in melanoma cell lines and its mechanism. Tumour Biol. 2014 Jun;35(6):5717-22. doi: 10.1007/s13277-014-1757-8. Epub 2014 Mar 19. PubMed PMID: 24643680.
20: Yang D, Liang XC, Shi Y, Sun Q, Liu D, Liu W, Zhang H. Anti-oxidative and anti-inflammatory effects of cinnamaldehyde on protecting high glucose-induced damage in cultured dorsal root ganglion neurons of rats. Chin J Integr Med. 2016 Jan;22(1):19-27. doi: 10.1007/s11655-015-2103-8. Epub 2015 Nov 17. PubMed PMID: 26577110.

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